molecular formula C17H15Cl2N3O2 B213684 N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

Cat. No. B213684
M. Wt: 364.2 g/mol
InChI Key: INJZECHPTDEXGG-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide, commonly known as DFP-10917, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

DFP-10917 inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of other proteins. By inhibiting Hsp90, DFP-10917 disrupts the function of several key signaling pathways that are involved in cancer cell growth and survival, inflammation, and neuronal function.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis. In addition, it can modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

DFP-10917 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well characterized. However, there are also some limitations to using DFP-10917 in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, its potency and selectivity can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on DFP-10917. One area of interest is its potential as a therapeutic agent in cancer. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as a neuroprotective agent in neurological disorders. Studies are needed to determine its efficacy in animal models of neurodegenerative diseases and to identify potential biomarkers for patient selection. Finally, there is potential for further optimization of the compound to improve its potency, selectivity, and pharmacokinetic properties.

Synthesis Methods

DFP-10917 can be synthesized using a multi-step process involving the reaction of 2,4-dichlorophenyl isocyanate with 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde, followed by a cyclization reaction with furfurylamine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

DFP-10917 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. DFP-10917 has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

properties

Product Name

N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H15Cl2N3O2/c1-10-7-11(2)22(21-10)9-13-4-6-16(24-13)17(23)20-15-5-3-12(18)8-14(15)19/h3-8H,9H2,1-2H3,(H,20,23)

InChI Key

INJZECHPTDEXGG-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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